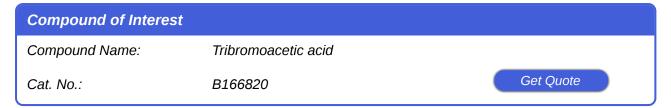


# An In-depth Technical Guide to Tribromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of **tribromoacetic acid**. The information is intended for professionals in research, particularly in the fields of chemistry and drug development.

## **Core Chemical and Physical Properties**

**Tribromoacetic acid** is a halogenated derivative of acetic acid. Its physicochemical properties are fundamental to its reactivity and biological interactions.

Property	Data	Citation(s)
Molecular Formula	C <sub>2</sub> HBr <sub>3</sub> O <sub>2</sub>	[1][2]
Linear Formula	CBr <sub>3</sub> CO <sub>2</sub> H	
Molecular Weight	296.74 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	128-132 °C	
Boiling Point	245 °C	-
CAS Number	75-96-7	[1]

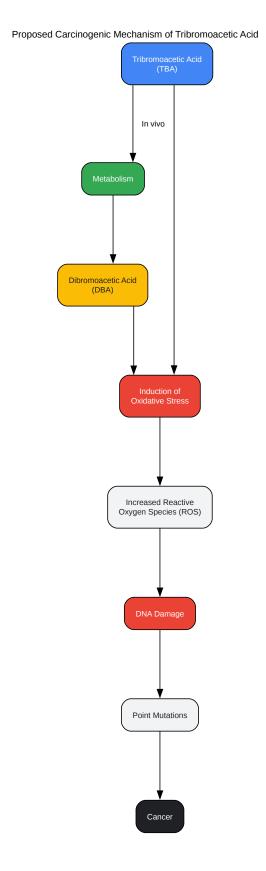


## **Biological Activity and Signaling**

**Tribromoacetic acid** is recognized as a disinfection byproduct found in drinking water and is reasonably anticipated to be a human carcinogen.[4] Its mechanism of carcinogenicity is believed to involve the induction of oxidative stress and subsequent DNA damage.[4] The brominated haloacetic acids, including **tribromoacetic acid**, are noted to be approximately ten times more potent than their chlorinated counterparts in inducing point mutations.[1]

The carcinogenic effects of haloacetic acids are associated with more than one mechanism, which can vary between the different forms of these compounds.[1] One proposed pathway involves the generation of reactive oxygen species, leading to oxidative stress and damage to cellular macromolecules, including DNA.[4]





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Proposed Carcinogenic Mechanism of Tribromoacetic Acid



## **Experimental Protocols**

**Tribromoacetic acid** is a versatile reagent in organic synthesis, notably used as a brominating agent and a catalyst for polymerization.[5] Below is a detailed protocol for the synthesis of tribromoacetic anhydride from **tribromoacetic acid**.

Synthesis of Tribromoacetic Anhydride

This protocol describes the dehydration of **tribromoacetic acid** to its corresponding anhydride using phosphorus(V) oxide.

#### Materials:

- Tribromoacetic acid (9.45 g, 31.8 mmol)
- Phosphorus(V) oxide (14.5 g)
- Carbon tetrachloride (CCl<sub>4</sub>), 110 cm<sup>3</sup> total
- 100 cm3 Pyrex reactor
- Reflux condenser
- · Drying tube
- Filtration apparatus (for use under inert atmosphere)
- Rotary evaporator

#### Procedure:

- In a dry box, load the 100 cm<sup>3</sup> Pyrex reactor with tribromoacetic acid (9.45 g) and phosphorus(V) oxide (14.5 g).
- Add 60 cm<sup>3</sup> of carbon tetrachloride to the reactor.
- Fit the reactor with a reflux condenser equipped with a drying tube.







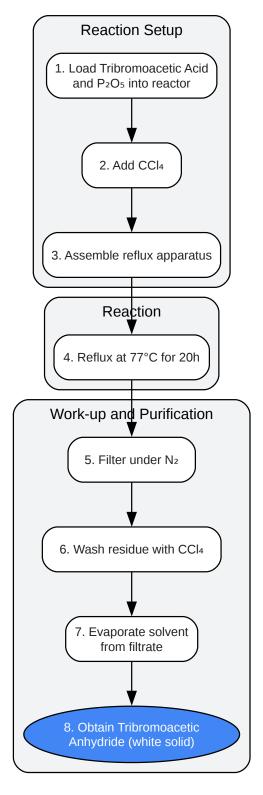
- Reflux the reaction mixture at 77 °C for 20 hours. The progress of the reaction can be monitored by ¹H NMR and IR spectroscopy.
- After the reaction is complete, filter the mixture under a positive pressure of dry nitrogen.
- Wash the residual solid repeatedly with carbon tetrachloride (5 x 10 cm<sup>3</sup>).
- Combine the filtrates and remove the solvent in vacuo using a rotary evaporator.
- The resulting product is tribromoacetic anhydride, obtained as a white solid.

Expected Yield: 7.35 g (12.8 mmol), approximately 80%.

Note: Tribromoacetic anhydride is extremely sensitive to moisture and will readily hydrolyze back to **tribromoacetic acid**. All manipulations should be carried out under anhydrous conditions.



#### Workflow for the Synthesis of Tribromoacetic Anhydride



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Workflow for the Synthesis of Tribromoacetic Anhydride



## **Analytical Methods**

The detection and quantification of **tribromoacetic acid**, particularly in environmental samples like drinking water, are crucial for regulatory and research purposes. Standardized methods have been developed by the U.S. Environmental Protection Agency (EPA).

- EPA Method 552.2: This method involves liquid-liquid extraction and derivatization, followed by gas chromatography with electron capture detection (GC-ECD). The detection limit for tribromoacetic acid in various water matrices is 0.82 μg/L.[5]
- EPA Method 552.3: A more recent method that utilizes liquid-liquid microextraction, derivatization, and GC-ECD. This method offers a lower detection limit of 0.097 μg/L in drinking water.[5]

## **Applications in Drug Development and Research**

While **tribromoacetic acid** itself is not a therapeutic agent, its properties as a reactive chemical intermediate make it a tool in organic synthesis. Its use as a brominating agent allows for the introduction of bromine atoms into organic molecules, a common strategy in the development of pharmaceutical compounds to modulate their biological activity, metabolic stability, and pharmacokinetic properties. Furthermore, its catalytic activity in polymerization can be applied in the synthesis of novel polymers for drug delivery systems and biomedical devices.[5] Researchers in toxicology and environmental health also study **tribromoacetic acid** to understand the health effects of disinfection byproducts and to develop strategies for their mitigation.

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#### References

- 1. academic.oup.com [academic.oup.com]
- · 2. Organic Syntheses Procedure [orgsyn.org]



- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2355410A Process for the bromination of ketones Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tribromoacetic Acid].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166820#tribromoacetic-acid-molecular-weight-and-formula]

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